2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as DMHMIC, is a synthetic compound that has been of interest in scientific research due to its potential therapeutic properties. It belongs to the family of phenethylamines and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)acetamide is not yet fully understood. However, it has been suggested that it may work by inhibiting certain enzymes and pathways involved in inflammation and cancer cell growth. This compound has also been found to activate certain signaling pathways that are involved in cell death and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been found to induce apoptosis and cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)acetamide for lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also exhibits a range of biochemical and physiological effects that make it a useful tool for studying inflammation and cancer. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results from lab experiments.
Future Directions
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammation and cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound in humans. Another area of interest is the development of new synthetic analogs of this compound that may exhibit even greater therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with 2-hydroxy-5-methylphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)acetamide has been studied for its potential therapeutic properties in a range of scientific research applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In particular, this compound has been found to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells.
properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO4/c1-11-4-6-14(19)13(8-11)18-17(20)10-12-5-7-15(21-2)16(9-12)22-3/h4-9,19H,10H2,1-3H3,(H,18,20) |
InChI Key |
ZBCUCATZMVDQPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC(=C(C=C2)OC)OC |
solubility |
45.2 [ug/mL] |
Origin of Product |
United States |
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